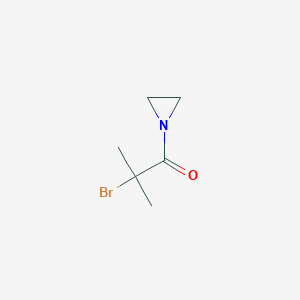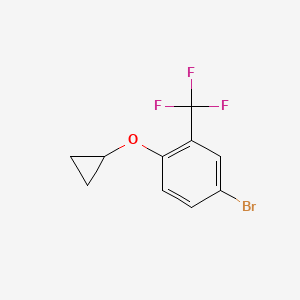![molecular formula C17H15N3O2 B13968651 2-([7-(Diethylamino)-2-oxochromen-3-yl]methylidene)propanedinitrile](/img/structure/B13968651.png)
2-([7-(Diethylamino)-2-oxochromen-3-yl]methylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL)METHYLENE)MALONONITRILE is a complex organic compound known for its unique chemical structure and properties. This compound is part of the malononitrile family, which is widely used in organic synthesis due to its reactivity and versatility. The presence of the chromenyl group and the diethylamino substituent makes this compound particularly interesting for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL)METHYLENE)MALONONITRILE typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon bonds between an aldehyde or ketone and an active methylene compound like malononitrile. The reaction is usually catalyzed by a base such as piperidine or pyridine and carried out in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-((7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL)METHYLENE)MALONONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
2-((7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL)METHYLENE)MALONONITRILE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL)METHYLENE)MALONONITRILE involves its interaction with various molecular targets and pathways. The chromenyl group and the diethylamino substituent play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Malononitrile: A simpler compound with similar reactivity but lacking the chromenyl and diethylamino groups.
2-Aminoprop-1-ene-1,1,3-tricarbonitrile: A derivative of malononitrile with additional functional groups.
Benzylidenemalononitrile: Another derivative used in the synthesis of dyes and pharmaceuticals.
Uniqueness
2-((7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL)METHYLENE)MALONONITRILE is unique due to its combination of the chromenyl group and the diethylamino substituent. This combination enhances its reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C17H15N3O2 |
|---|---|
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
2-[[7-(diethylamino)-2-oxochromen-3-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C17H15N3O2/c1-3-20(4-2)15-6-5-13-8-14(7-12(10-18)11-19)17(21)22-16(13)9-15/h5-9H,3-4H2,1-2H3 |
Clave InChI |
ZDAYDADAZFYDEB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{(4-Methylphenyl)[4-(1H-pyrrol-1-yl)phenyl]methyl}-1H-imidazole](/img/structure/B13968571.png)

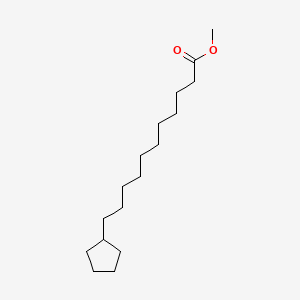
![6-Cyclopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13968589.png)
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13968597.png)


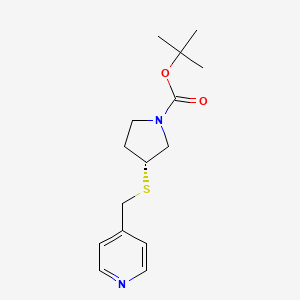
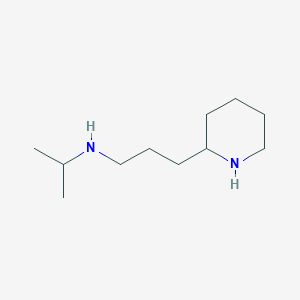
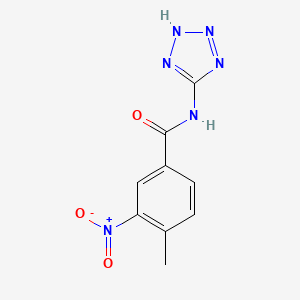
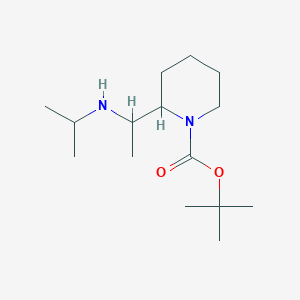
![(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone](/img/structure/B13968634.png)
